D-[5-13C]RIBOSE
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Overview
Description
D-[5-13C]Ribose: is a stable isotope-labeled compound of D-ribose, a naturally occurring sugar molecule. D-ribose plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . The stable isotope labeling with carbon-13 at the fifth position allows for detailed studies in metabolic pathways and molecular interactions, making it a valuable tool in scientific research.
Mechanism of Action
Target of Action
D-[5-13C]Ribose, a variant of D-ribose labeled with the stable isotope carbon-13 at the 5th carbon, primarily targets cellular processes that involve the synthesis and metabolism of nucleotides . It plays a crucial role in various fundamental life processes .
Mode of Action
Within the cellular milieu, exogenously supplied D-ribose can undergo phosphorylation to yield ribose-5-phosphate (R-5-P) .
Biochemical Pathways
D-ribose is involved in several biochemical pathways. It is a key player in the pentose phosphate pathway (PPP), where it contributes to ATP production . It also participates in nucleotide synthesis . Furthermore, D-ribose can activate central carbon metabolism, including glycolysis and the tricarboxylic acid cycle (TCA cycle), increasing the abundance of NADH .
Pharmacokinetics
D-ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . It is rapidly eliminated from plasma (within <140 minutes) . The amount of D-ribose in urine ranges from 4.15% to 7.20% of the administered dose . When D-ribose is administered with meals, Tmax is unchanged; however, Cmax and AUC decrease .
Result of Action
The molecular and cellular effects of D-ribose’s action are significant. It plays a fundamental role in processes governing cell growth, division, development, and reproduction, contributing significantly to essential life activities . Certain in vitro experiments have indicated that exogenous d-ribose exposure could trigger apoptosis in specific cell lines .
Action Environment
The action, efficacy, and stability of D-ribose can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of D-ribose, leading to a decrease in Cmax and AUC . Furthermore, the safety data sheet for this compound suggests that it should be handled with care, indicating that its stability and efficacy could be affected by improper storage or handling .
Biochemical Analysis
Biochemical Properties
D-[5-13C]Ribose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of D-ribose 5-phosphate ketol-isomerase, D-ribulose 5-phosphate 3-epimerase, and D-sedoheptulose 7-phosphate . These interactions are essential for the proper functioning of various biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, Ribose-5-phosphoric acid, a derivative of this compound, is fermentable by the Lebedew extract, producing ethyl alcohol, carbon dioxide, and phosphoric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-[5-13C]Ribose typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using genetically modified microorganisms that can incorporate the carbon-13 isotope into the ribose structure . The reaction conditions often include controlled temperature, pH, and nutrient supply to optimize the yield of the labeled ribose.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. These processes use genetically engineered strains of bacteria or yeast that can efficiently produce ribose with the carbon-13 isotope. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the labeled ribose .
Chemical Reactions Analysis
Types of Reactions
D-[5-13C]Ribose undergoes various chemical reactions, including:
Oxidation: Ribose can be oxidized to ribonic acid using oxidizing agents like nitric acid.
Reduction: Reduction of ribose can yield ribitol, a sugar alcohol.
Substitution: Ribose can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid or bromine water under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a metal catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various ribose derivatives depending on the substituent introduced.
Scientific Research Applications
D-[5-13C]Ribose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate metabolism and molecular interactions.
Biology: Helps in understanding the role of ribose in nucleotide synthesis and energy production.
Industry: Used in the production of antiviral and anticancer drugs due to its role in nucleotide synthesis.
Comparison with Similar Compounds
Similar Compounds
- D-Glucose-13C6
- D-Galactose-13C6
- D-Xylulose-13C5
- D-Glucosamine-1-13C hydrochloride
Uniqueness
D-[5-13C]Ribose is unique due to its specific labeling at the fifth carbon position, which allows for precise tracking and analysis in metabolic studies. Unlike other labeled sugars, this compound is directly involved in the synthesis of nucleotides and ATP, making it particularly valuable for research in energy metabolism and nucleotide biosynthesis .
Biological Activity
D-[5-13C]ribose, a stable isotope-labeled form of D-ribose, is a pentose sugar that plays a crucial role in cellular metabolism. It serves as a precursor for the synthesis of nucleotides and nucleic acids, particularly RNA, and is integral to the production of adenosine triphosphate (ATP). The biological activity of this compound has been extensively studied in various contexts, including its therapeutic applications in metabolic disorders, cardiac function enhancement, and its role in protein glycation.
- Molecular Formula : C5H10O5
- Molecular Weight : 151.123 g/mol
- CAS Number : 139657-62-8
D-ribose is involved in several metabolic pathways:
- Pentose Phosphate Pathway (PPP) : D-ribose is phosphorylated to form ribose-5-phosphate (R-5-P), which is crucial for ATP production and nucleotide synthesis.
- Energy Metabolism : It enhances ATP levels in tissues, particularly under conditions of ischemia or energy deficiency, making it a candidate for therapeutic use in heart failure and chronic fatigue syndrome .
1. Cardiac Function Enhancement
D-ribose supplementation has been shown to improve cardiac function and exercise tolerance in patients with heart failure. Clinical studies indicate that D-ribose can enhance myocardial energy metabolism by increasing ATP levels, thus improving overall cardiac efficiency .
2. Metabolic Disorders
Recent research has linked D-ribose metabolic disturbances with type 2 diabetes mellitus (T2DM). Studies have shown that exogenous D-ribose can influence glucose metabolism and insulin sensitivity, suggesting potential implications for managing T2DM .
3. Protein Glycation
D-ribose is known to participate in nonenzymatic glycation processes, leading to modifications of proteins such as hemoglobin and myoglobin. Studies indicate that D-ribose glycates proteins more rapidly than glucose, which may have implications for diabetic complications .
Case Studies
- Study on Cardiac Patients : A double-blind placebo-controlled trial demonstrated that patients receiving D-ribose showed significant improvements in exercise capacity and quality of life metrics compared to the placebo group.
- Diabetes Research : A study investigating the effects of D-ribose on insulin sensitivity found that it could potentially ameliorate some metabolic dysfunctions associated with T2DM .
Data Table: Summary of Key Findings
Properties
CAS No. |
139657-62-8 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
151.122 |
IUPAC Name |
(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1 |
InChI Key |
PYMYPHUHKUWMLA-HEEJBYPNSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Synonyms |
D-[5-13C]RIBOSE |
Origin of Product |
United States |
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